![molecular formula C10H18O2 B039957 Butyl (3E)-hex-3-enoate CAS No. 118869-62-8](/img/structure/B39957.png)
Butyl (3E)-hex-3-enoate
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Overview
Description
Butyl (3E)-hex-3-enoate is a carboxylic acid ester, which belongs to the family of alkyl esters. It is an important starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. Butyl (3E)-hex-3-enoate is also used as a reagent in organic synthesis and as a plasticizer in the manufacture of plastics and rubber. This compound has been extensively studied in the past few decades and is gaining increasing attention due to its potential applications in various fields.
Scientific Research Applications
Food Industry
Butyl Acetate is used as a fruit flavoring in foods, such as candy, ice cream, and baked goods . It has a sweet smell of banana .
Cosmetics Industry
Butyl Acetate is widely applied in the cosmetics industry . It naturally exists in some flowers and fruits .
Medicine Industry
Butyl Acetate is used in the medicine industry . It is used in various pharmaceutical applications .
Biofuel Sector
Butyl Acetate can be used as a potential biodiesel additive . When mixed with biodiesel, the combustion heat and cetane number of biodiesel are not affected . Furthermore, the emission of soot and greenhouse gases is significantly reduced .
Aviation Sector
Owing to its lower freezing point, the addition of Butyl Acetate will improve the fluidity of biodiesel at low temperature, which indicates promising potentials in aviation sectors .
Solvent Applications
Butyl Acetate is commonly used as a solvent across many industries, mostly in the manufacturing of adhesives, lacquers, coatings, and paints .
Extraction Agent
The pharmaceutical and cosmetic industries use Butyl Acetate as an extraction agent or solvent .
Esterification Process
Butyl Acetate is produced via the esterification of n-butanol . This process is both capital and energy intensive .
Mechanism of Action
Target of Action
Butyl (3E)-hex-3-enoate, as a derivative of butyl, is a four-carbon alkyl radical or substituent group . The primary targets of butyl compounds can vary depending on the specific compound and its structure.
Mode of Action
For instance, some butyl compounds have been found to inhibit acetyl coenzyme-A carboxylase, a pivotal enzyme in plant fatty acid biosynthesis .
Biochemical Pathways
For example, some butyl compounds have been found to affect the synthesis of fatty acids
Pharmacokinetics
The pharmacokinetics of butyl compounds can be influenced by various factors, including the specific structure of the compound, the route of administration, and the individual’s physiological condition .
Result of Action
For instance, some butyl compounds have been found to inhibit the activity of certain enzymes, leading to changes in cellular metabolism .
Action Environment
The action, efficacy, and stability of Butyl (3E)-hex-3-enoate can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and other environmental conditions can affect the action of butyl compounds . .
properties
IUPAC Name |
butyl (E)-hex-3-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKZOAYDHBSAQW-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC=CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C/C=C/CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893665 |
Source
|
Record name | Butyl (3E)-3-hexenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl (3E)-hex-3-enoate | |
CAS RN |
118869-62-8 |
Source
|
Record name | Butyl (3E)-3-hexenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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